molecular formula C10H7BrFNO2 B14781485 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid

2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid

Cat. No.: B14781485
M. Wt: 272.07 g/mol
InChI Key: LLJWCOBQIXNPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is an aromatic compound with a unique structure that includes amino, bromo, fluoro, and propynyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes:

    Electrophilic Aromatic Substitution: Introduction of the bromo and fluoro groups onto the benzene ring.

    Sonogashira Coupling: Attachment of the propynyl group using palladium-catalyzed cross-coupling reactions.

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group using oxidizing agents.

    Reduction: Reduction of the bromo group to a hydrogen atom using reducing agents.

    Substitution: Halogen exchange reactions where the bromo or fluoro groups are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of 2-nitro-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.

    Reduction: Formation of 2-amino-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.

    Substitution: Formation of 2-amino-5-chloro-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.

Scientific Research Applications

2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. The propynyl group provides a site for further chemical modifications, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynyl group, in particular, allows for unique interactions and modifications not possible with simpler analogs.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

2-amino-5-bromo-4-fluoro-3-prop-1-ynylbenzoic acid

InChI

InChI=1S/C10H7BrFNO2/c1-2-3-5-8(12)7(11)4-6(9(5)13)10(14)15/h4H,13H2,1H3,(H,14,15)

InChI Key

LLJWCOBQIXNPMG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C(=CC(=C1F)Br)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.